
Calcitriol
Vue d'ensemble
Description
Calcitriol, également connu sous le nom de 1,25-dihydroxycholécalciférol, est la forme active de la vitamine D. C'est une hormone qui joue un rôle crucial dans l'homéostasie du calcium et du phosphore dans l'organisme. Le this compound est produit dans les reins et est essentiel au maintien de la santé des os et des dents. Il est également utilisé comme médicament pour traiter des affections telles que l'hypocalcémie, l'hyperparathyroïdie et certaines maladies osseuses .
Applications De Recherche Scientifique
Calcitriol has a wide range of scientific research applications. In medicine, it is used to treat conditions related to calcium and phosphorus imbalances, such as hypocalcemia and hyperparathyroidism . It also has anticancer properties and is being studied for its potential to regulate the cell cycle, induce apoptosis, and act as an anti-inflammatory agent within the tumor microenvironment . In biology, this compound is used to study the regulation of calcium and phosphorus homeostasis and its effects on bone health . Additionally, it has applications in the study of energy metabolism and obesity due to its role in modulating adipocyte lipid metabolism .
Mécanisme D'action
Target of Action
Calcitriol, also known as 1,25-dihydroxycholecalciferol, is an active metabolite of vitamin D . Its primary targets are the Vitamin D Receptors (VDR) located in various tissues such as the kidneys, parathyroid glands, intestines, and bones . The VDR is a nuclear receptor that regulates the expression of hundreds of human genes when activated .
Mode of Action
This compound binds to the VDR, leading to its activation . This interaction results in the regulation of plasma calcium levels in concert with parathyroid hormone (PTH). It enhances the absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system . In addition to promoting fatty acid synthesis and inhibiting lipolysis, this compound increases energy efficiency by suppressing UCP2 expression .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a role in the regulation of calcium and phosphorus homeostasis, which is crucial for bone health . It also influences the expression of genes encoding potassium channels . Furthermore, this compound modulates the action of cytokines and may regulate immune and inflammatory responses, cell turnover, and cell differentiation . It has been shown to affect the NF-κB pathway, which is involved in inflammation and tumor growth .
Pharmacokinetics
Following administration, peak plasma concentrations of this compound are reached within 3 to 6 hours . Its oral bioavailability is approximately 70% . This compound is metabolized in the kidney and has an elimination half-life of 5–8 hours in adults . It is excreted in the feces (50%) and urine (16%) .
Result of Action
The action of this compound results in increased serum blood calcium levels by promoting intestinal absorption, renal tubular reabsorption, and skeletal release . It also increases inorganic phosphate levels in the serum . These actions help in the treatment of conditions like hyperparathyroidism, hypocalcemia in patients undergoing chronic renal dialysis, and osteoporosis .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its production in the body involves a series of conversion steps of 7-dehydrocholesterol, which is influenced by exposure to UV light . Furthermore, renal production of this compound is stimulated in response to PTH, low calcium, and low phosphate . Therefore, factors affecting these conditions can influence the action, efficacy, and stability of this compound.
Safety and Hazards
Orientations Futures
Vitamin D, including Calcitriol, has been linked to various non-communicable diseases beyond its traditional role in calcium homeostasis and bone metabolism . Therefore, there is a growing interest in vitamin D research field by the scientific community . This opens up new areas of research with potential clinical applications .
Analyse Biochimique
Biochemical Properties
Calcitriol interacts with various enzymes and proteins. Its synthesis and degradation depend on the expression and activity of CYP27B1 and CYP24A1 cytochromes . Factors that modify these cytochromes’ expression and/or activity include this compound itself, parathyroid hormone, fibroblast growth factor 23, cytokines, calcium, and phosphate .
Cellular Effects
This compound influences cell function by mediating its actions through the vitamin D receptor (VDR), a high-affinity ligand-activated transcription factor . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the VDR . This binding leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in patients with severe secondary hyperparathyroidism, a 6-month intravenous this compound therapy led to alterations in the calcium-parathyroid hormone curve .
Metabolic Pathways
This compound is involved in vitamin D metabolism. It is produced in the body when vitamin D3 undergoes metabolism to 25-hydroxyvitamin D3 in the liver, and then is further metabolised to 1α,25-dihydroxyvitamin D3 in the kidney .
Subcellular Localization
It is known that this compound can influence the activity of various compartments or organelles through its interactions with the VDR .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le calcitriol peut être synthétisé selon diverses méthodes. Une méthode courante implique l'hydroxylation de la vitamine D3 (cholécalciférol) aux positions C-1 et C-25. Ce processus peut être catalysé par des enzymes telles que la peroxydase d'Agrocybe aegerita, qui hydroxylent sélectivement la liaison C-H à la position C-25 de l'alfacalcidol pour produire du this compound . Une autre méthode implique l'utilisation de formiate de méthyle pour la cristallisation afin de préparer du this compound à partir de this compound brut .
Méthodes de production industrielle : La production industrielle de this compound implique généralement la synthèse de la vitamine D3 à partir du 7-déhydrocholestérol, suivie d'une hydroxylation pour produire du this compound. Le processus nécessite un contrôle précis des conditions de réaction afin de garantir un rendement et une pureté élevés. L'utilisation du formiate de méthyle pour la cristallisation est une méthode industrielle courante en raison de sa simplicité et de ses conditions douces .
Analyse Des Réactions Chimiques
Types de réactions : Le calcitriol subit diverses réactions chimiques, notamment l'hydroxylation, l'oxydation et la réduction. Les réactions d'hydroxylation sont particulièrement importantes pour sa synthèse et son activation.
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse du this compound comprennent des enzymes telles que la peroxydase, le formiate de méthyle et divers agents hydroxylants. Les réactions se produisent généralement dans des conditions douces pour éviter la dégradation du composé .
Principaux produits formés : Le principal produit formé par l'hydroxylation de la vitamine D3 est le this compound. D'autres produits peuvent inclure des composés intermédiaires tels que l'alfacalcidol et la 25-hydroxyvitamine D3 .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique. En médecine, il est utilisé pour traiter des affections liées aux déséquilibres du calcium et du phosphore, telles que l'hypocalcémie et l'hyperparathyroïdie . Il possède également des propriétés anticancéreuses et est étudié pour son potentiel à réguler le cycle cellulaire, à induire l'apoptose et à agir comme un agent anti-inflammatoire dans le microenvironnement tumoral . En biologie, le this compound est utilisé pour étudier la régulation de l'homéostasie du calcium et du phosphore et ses effets sur la santé osseuse . De plus, il a des applications dans l'étude du métabolisme énergétique et de l'obésité en raison de son rôle dans la modulation du métabolisme lipidique des adipocytes .
Mécanisme d'action
Le this compound exerce ses effets en se liant au récepteur de la vitamine D (VDR), un récepteur nucléaire qui agit comme un facteur de transcription. Lorsqu'il se lie au VDR, le this compound forme un hétérodimère avec le récepteur X des rétinoïdes (RXR), qui se lie ensuite à des séquences d'ADN spécifiques pour réguler l'expression de divers gènes . Ce processus améliore l'absorption du calcium et du phosphate alimentaires dans le tractus gastro-intestinal, favorise la réabsorption tubulaire rénale du calcium et stimule la libération du calcium des os . Le this compound module également l'action des cytokines et régule les réponses immunitaires et inflammatoires .
Comparaison Avec Des Composés Similaires
Le calcitriol est similaire à d'autres métabolites de la vitamine D tels que le calcidiol (25-hydroxyvitamine D3) et l'alfacalcidol. Le this compound est la forme la plus active de la vitamine D et a la plus grande affinité pour le récepteur de la vitamine D . Contrairement au calcidiol, qui est principalement utilisé comme un marqueur de l'état de la vitamine D, le this compound est utilisé thérapeutiquement pour traiter les affections liées aux déséquilibres du calcium et du phosphore . L'alfacalcidol, un autre analogue actif de la vitamine D, a une activité biologique similaire à celle du this compound, mais avec une fenêtre thérapeutique plus large .
Conclusion
Le this compound est une hormone vitale qui joue un rôle important dans l'homéostasie du calcium et du phosphore, la santé osseuse et diverses applications médicales. Sa synthèse, ses réactions chimiques et son mécanisme d'action en font un composé unique et précieux dans la recherche scientifique et la médecine.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Calcitriol involves the conversion of ergocalciferol to 1,25-dihydroxyvitamin D3 through a series of reactions.", "Starting Materials": [ "Ergocalciferol", "Sodium hydroxide", "Acetone", "Methanol", "Hydrochloric acid", "Chloroform", "Diethyl ether", "Activated alumina", "Tetrahydrofuran", "Trimethylsilyl chloride", "Triethylamine", "Methanesulfonyl chloride", "Sodium bicarbonate", "Methanol", "Water" ], "Reaction": [ "Ergocalciferol is first converted to 25-hydroxyvitamin D3 using sodium hydroxide and acetone.", "25-hydroxyvitamin D3 is then converted to 1,25-dihydroxyvitamin D3 using methanol and hydrochloric acid.", "The resulting mixture is extracted with chloroform and diethyl ether.", "The organic layer is washed with water and dried over activated alumina.", "The solvent is evaporated to give a crude product which is dissolved in tetrahydrofuran.", "Trimethylsilyl chloride and triethylamine are added to the solution to protect the hydroxyl groups.", "Methanesulfonyl chloride is then added to the solution to form the mesylate derivative.", "The protected hydroxyl groups are then deprotected using sodium bicarbonate and methanol.", "The resulting mixture is purified using chromatography to give the final product, Calcitriol." ] } | |
Numéro CAS |
32222-06-3 |
Formule moléculaire |
C27H44O3 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
5-[2-[(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/t18?,22?,23?,24?,25?,27-/m1/s1 |
Clé InChI |
GMRQFYUYWCNGIN-KHYGNENRSA-N |
SMILES isomérique |
CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
SMILES canonique |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Apparence |
Solid powder |
Color/Form |
Colorless, crystalline solid White crystalline powde |
melting_point |
111-115 °C |
| 32222-06-3 | |
Description physique |
White solid; [Merck Index] |
Pictogrammes |
Acute Toxic; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
Calcitriol will degrade during prolonged exposure to light. |
Solubilité |
Slightly sol in methanol, ethanol, ethyl acetate, THF. |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1 alpha, 25-dihydroxy-20-epi-Vitamin D3 1 alpha,25 Dihydroxyvitamin D3 1 alpha,25-Dihydroxycholecalciferol 1 alpha,25-Dihydroxyvitamin D3 1,25 dihydroxy 20 epi Vitamin D3 1,25 Dihydroxycholecalciferol 1,25 Dihydroxyvitamin D3 1,25(OH)2-20epi-D3 1,25-dihydroxy-20-epi-Vitamin D3 1,25-Dihydroxycholecalciferol 1,25-Dihydroxyvitamin D3 20-epi-1alpha,25-dihydroxycholecaliferol Bocatriol Calcijex Calcitriol Calcitriol KyraMed Calcitriol Nefro Calcitriol-Nefro D3, 1 alpha,25-Dihydroxyvitamin D3, 1,25-dihydroxy-20-epi-Vitamin D3, 1,25-Dihydroxyvitamin Decostriol KyraMed, Calcitriol MC 1288 MC-1288 MC1288 Osteotriol Renatriol Rocaltrol Silkis Sitriol Soltriol Tirocal |
Pression de vapeur |
1.2X10-12 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)

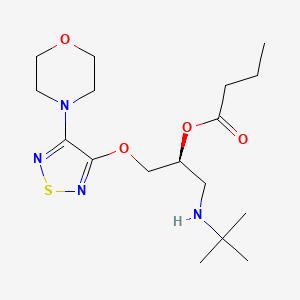
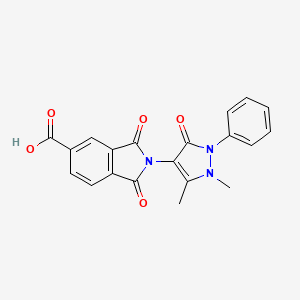
![N,N'-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide)](/img/structure/B1668143.png)
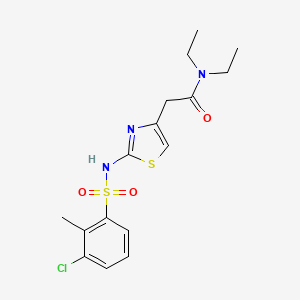
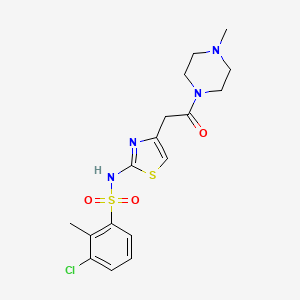
![4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B1668148.png)


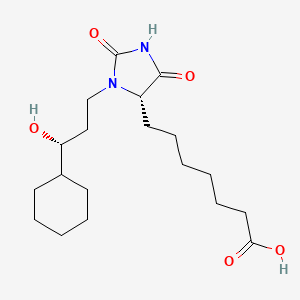
![7-[3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1668153.png)


